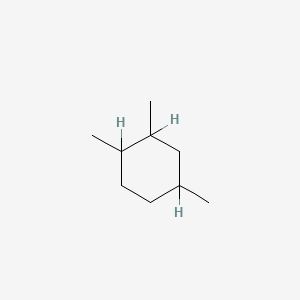

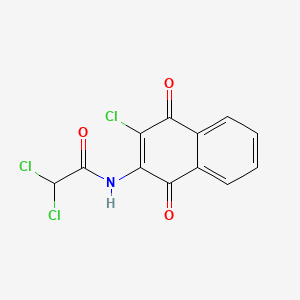

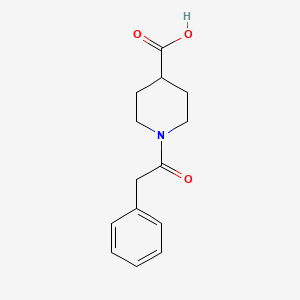

![molecular formula C11H15N3O B1202965 4-((Dimethylamino)methyl)-2-methyl-1H-benzo[d]imidazol-5-ol CAS No. 101018-70-6](/img/structure/B1202965.png)

4-((Dimethylamino)methyl)-2-methyl-1H-benzo[d]imidazol-5-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .

Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes .

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Applications De Recherche Scientifique

- Anticancer Properties : Researchers have explored the potential of this compound as an anticancer agent due to its ability to inhibit specific enzymes involved in tumor growth . Further investigations into its mechanism of action and efficacy against different cancer types are ongoing.

- Neuroprotective Effects : The compound’s structural features suggest neuroprotective properties. Scientists are investigating its role in preventing neurodegenerative diseases, such as Alzheimer’s and Parkinson’s .

- Imidazole Synthesis : Given its imidazole core, this compound serves as a valuable building block in organic synthesis. Researchers have developed efficient methods for its preparation, including regiocontrolled synthesis of substituted imidazoles .

- Catalytic Applications : The compound’s functional groups make it suitable for catalytic reactions. Investigations focus on its use as a catalyst or ligand in various transformations, such as C–N bond formation and cyclizations .

- Fluorescent Properties : The hydroxybenzimidazole moiety imparts fluorescence, making it relevant for optoelectronic applications. Scientists explore its use in organic light-emitting diodes (OLEDs) and sensors .

- Photophysical Studies : Researchers investigate its photophysical behavior, including absorption and emission spectra, to optimize its performance in materials like luminescent polymers .

- Enzyme Inhibition : The compound’s interaction with enzymes has been studied. It may act as an enzyme inhibitor, affecting biological processes. Researchers examine its specificity and potential therapeutic applications .

- Metal Complexes : Coordination chemistry involving metal complexes of this compound is an active area of research. These complexes exhibit diverse properties, including catalytic activity and biological interactions .

- Drug Targeting : Scientists investigate whether this compound can selectively target specific receptors or proteins. Its hydroxybenzimidazole scaffold may play a role in binding to biological targets .

- Pharmacokinetics : Research focuses on understanding its absorption, distribution, metabolism, and excretion in vivo. Such insights are crucial for drug development .

- Environmental Monitoring : The compound’s presence in environmental samples (e.g., water, soil) is monitored. Analytical methods, such as high-performance liquid chromatography (HPLC), are used for detection and quantification .

- Degradation Studies : Researchers explore its stability and degradation pathways under various conditions, including UV exposure and chemical reactions .

Medicinal Chemistry and Drug Development

Organic Synthesis and Catalysis

Materials Science and Optoelectronics

Biochemistry and Enzymology

Pharmacology and Bioactivity

Environmental Chemistry and Analytical Methods

Mécanisme D'action

Imidazole-based compounds with antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant and many others make up the therapeutic arsenal and new bioactive compounds proposed in the most diverse works .

Safety and Hazards

Orientations Futures

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

Propriétés

IUPAC Name |

4-[(dimethylamino)methyl]-2-methyl-1H-benzimidazol-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-7-12-9-4-5-10(15)8(6-14(2)3)11(9)13-7/h4-5,15H,6H2,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOXFMYCKLMXBLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=CC(=C2CN(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353989 |

Source

|

| Record name | 4-[(Dimethylamino)methyl]-2-methyl-1H-benzimidazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((Dimethylamino)methyl)-2-methyl-1H-benzo[d]imidazol-5-ol | |

CAS RN |

101018-70-6 |

Source

|

| Record name | 4-[(Dimethylamino)methyl]-2-methyl-1H-benzimidazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Does Ambiol affect the transpiration rate in plants?

A2: Yes, Ambiol has been observed to influence transpiration rates in plants. Research shows that treating soybean plants with Ambiol at a concentration of 10 mg/L resulted in an approximate 25% reduction in both midday transpiration rate and total daily water usage. [] This finding suggests that Ambiol may induce a level of "antitranspirant activity" in plants, potentially contributing to their ability to conserve water, especially under water-stressed conditions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

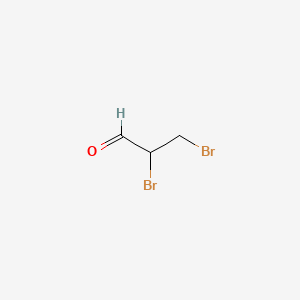

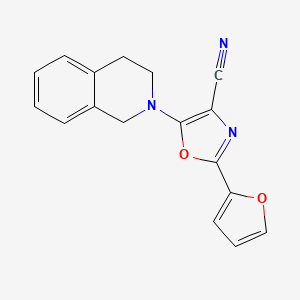

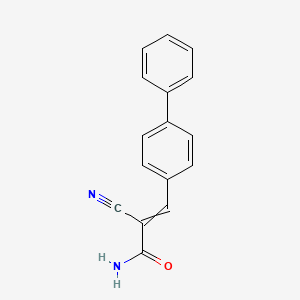

![N-(3-methoxyphenyl)-5-oxo-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazine-7-carboxamide](/img/structure/B1202882.png)

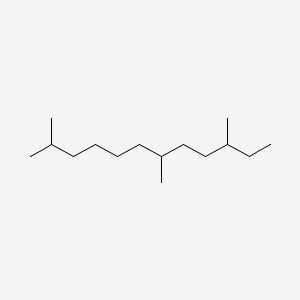

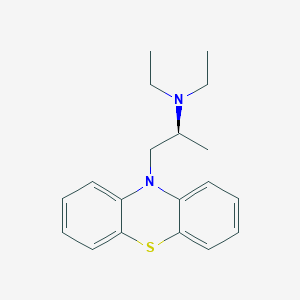

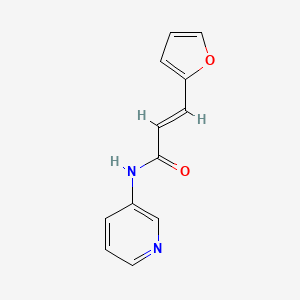

![2-(4-Aminoimidazo[4,5-d]triazin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1202890.png)

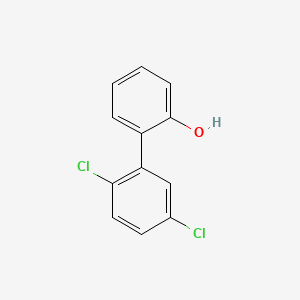

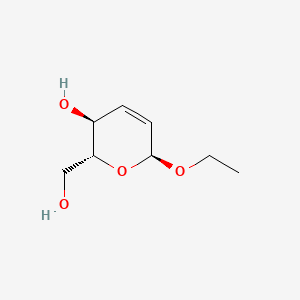

![11-Methylpyrido[2,3-b]acridine-5,12-dione](/img/structure/B1202898.png)